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Compound of Interest

Compound Name: AZD5213

Cat. No.: B605768

Introduction

AZD5213 is a potent, competitive, and rapidly reversible antagonist and inverse agonist of the
human histamine H3 receptor (H3R).[1] The H3R is a G protein-coupled receptor (GPCR)
primarily expressed in the central nervous system where it acts as both a presynaptic
autoreceptor, inhibiting histamine release, and a heteroreceptor, modulating the release of
other neurotransmitters like acetylcholine, dopamine, and norepinephrine.[2][3] As an
antagonist/inverse agonist, AZD5213 blocks the constitutive activity of the H3R and its
activation by histamine, leading to increased neurotransmitter release.[1][2] This makes
AZD5213 a compound of interest for investigating cognitive and sleep-wake disorders.[2][4][5]

These application notes provide detailed protocols for cell-based functional assays to
characterize the activity of AZD5213 on the H3 receptor. The described assays are essential

for determining the potency and efficacy of compounds targeting this receptor.
Quantitative Data Summary

The following table summarizes the reported in vitro and in vivo binding and activity values for
AZD5213.
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Parameter Species Value Reference
pKi Human 9.3 [6]

Ki Human 0.5nM [1]

KB Human 0.2nM [1]

IC50 Human 3nM [1]

Ki,pl (in vivo) Human 1.14 nM [1][4]

pKi (in vivo) Rat 8.5 [1]

pKi (in vivo) Mouse 8.3 [1]

pKi (in vivo) Non-human primate 8.4 [1]

Histamine H3 Receptor Signaling Pathway

The histamine H3 receptor is predominantly coupled to the Gi/o family of G proteins.[3][7] Upon
activation by an agonist, the Gai/o subunit inhibits adenylyl cyclase, leading to a decrease in
intracellular cyclic AMP (CAMP) levels.[7] The By-subunits can modulate other effectors,
including N-type voltage-gated calcium channels, leading to reduced calcium influx and
subsequent inhibition of neurotransmitter release.[3] H3R stimulation can also activate the
MAPK/ERK and PI3K/AKT signaling pathways.[7][8] As an inverse agonist, AZD5213 can
suppress the constitutive, agonist-independent activity of the H3R, leading to an increase in
basal cCAMP levels.
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Caption: Histamine H3 Receptor Signaling Pathway.
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cAMP Accumulation Assay

Application: This assay measures the ability of AZD5213 to modulate intracellular cCAMP levels.
As an H3R antagonist, AZD5213 will block the ability of an agonist (e.g., histamine or R-(a)-
methylhistamine) to inhibit cAMP production. As an inverse agonist, AZD5213 will increase
basal cCAMP levels in cells with constitutive H3R activity.

Principle: H3R activation inhibits adenylyl cyclase, reducing the conversion of ATP to cCAMP. In
this assay, cells are typically stimulated with forskolin to elevate basal cAMP levels, making the
inhibitory effect of an H3R agonist more pronounced. The amount of cAMP produced is then
quantified, usually through a competitive immunoassay format like HTRF, AlphaScreen, or
ELISA.[9][10][11][12]

Experimental Protocol:

Materials:

HEK293 cells stably expressing the human H3 receptor (or other suitable cell line).

o Cell culture medium (e.g., DMEM/F12 with 10% FBS, 1% Pen-Strep, and a selection
antibiotic like G418).

e Assay buffer (e.g., HBSS with 20 mM HEPES and 500 puM IBMX, a phosphodiesterase
inhibitor).

» H3R agonist (e.g., R-(a)-methylhistamine).

e Forskolin.

o« AZD5213.

o CAMP detection kit (e.g., HTRF cAMP Dynamic 2, AlphaScreen cAMP Assay Kit).

o 384-well white microplates.

Procedure:

e Cell Seeding:
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o Culture HEK293-hH3R cells to ~80-90% confluency.

o Harvest cells and resuspend in assay buffer.

o Seed 2,000-5,000 cells per well in a 384-well plate and incubate for 24 hours.

Compound Preparation:

o Prepare serial dilutions of AZD5213 in assay buffer.

o Prepare a fixed concentration of the H3R agonist (e.g., EC80 concentration of R-(a)-
methylhistamine).

o Prepare a fixed concentration of forskolin (e.g., 1-10 uM).

Assay Execution (Antagonist Mode):

o

Aspirate the culture medium from the cell plate.

Add the AZD5213 serial dilutions to the wells and incubate for 15-30 minutes at room

[¢]

temperature.

[¢]

Add the H3R agonist and forskolin mixture to all wells (except for negative controls).

o

Incubate for 30-60 minutes at room temperature.

cAMP Detection:

o Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the
chosen detection Kkit.

Data Analysis:

o Plot the response (e.g., HTRF ratio) against the log concentration of AZD5213.

o Fit the data to a four-parameter logistic equation to determine the IC50 value of AZD5213.
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Caption: Workflow for a competitive CAMP accumulation assay.

Intracellular Calcium Flux Assay

Application: This assay measures changes in intracellular calcium concentration ([Ca2+]i)
following receptor modulation. While H3R activation is primarily linked to cAMP inhibition, it can
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also modulate calcium channels. This assay can detect the ability of AZD5213 to block agonist-
induced changes in calcium signaling.

Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1
AM).[13][14] When intracellular calcium levels change upon receptor stimulation, the
fluorescence intensity of the dye changes. This change is monitored in real-time using a
fluorescence plate reader (e.g., FLIPR or FlexStation).[15][16]

Experimental Protocol:

Materials:

e CHO-K1 or HEK293 cells stably co-expressing the human H3 receptor and a promiscuous
G-protein (e.g., Gal6) to couple the receptor to the calcium pathway.

e Cell culture medium.

o Assay Buffer (e.g., HBSS with 20 mM HEPES).

o Calcium-sensitive dye (e.g., Fluo-4 AM) with Pluronic F-127.

e H3R agonist (e.g., histamine).

o AZD5213.

e 96- or 384-well black-walled, clear-bottom microplates.

Procedure:

o Cell Seeding:

o Seed cells into black-walled, clear-bottom microplates and grow to confluency (24-48
hours).

e Dye Loading:

o Prepare the dye-loading solution containing Fluo-4 AM and Pluronic F-127 in assay buffer.
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o Remove the culture medium and add the dye-loading solution to each well.

o Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected
from light.

o Compound Preparation:
o Prepare serial dilutions of AZD5213 in a separate compound plate.
o Prepare a fixed concentration of the H3R agonist in another compound plate.

o Assay Execution:

[¢]

Place both the cell plate and compound plates into the fluorescence plate reader (e.g.,
FlexStation 3).

o

Establish a stable baseline fluorescence reading for ~20 seconds.

[e]

The instrument adds the AZD5213 dilutions (or buffer) to the cell plate, and the
fluorescence is monitored for 2-3 minutes.

[e]

The instrument then adds the H3R agonist to the cell plate, and the fluorescence is
monitored for another 2-3 minutes.

o Data Analysis:
o The change in fluorescence (peak signal - baseline) is calculated for each well.
o Plot the response against the log concentration of AZD5213.

o Fit the data to a four-parameter logistic equation to determine the IC50 value.
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Caption: Workflow for an intracellular calcium flux

assay.
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Radioligand Binding Assay

Application: This assay is used to determine the binding affinity (Ki) of AZD5213 for the H3
receptor. It directly measures the interaction between the compound and the receptor.

Principle: This is a competitive binding assay where a fixed concentration of a radiolabeled
H3R ligand (e.g., [3H]-N-a-methylhistamine) is incubated with a source of H3 receptors (e.g.,
cell membranes from HEK293-hH3R cells) in the presence of varying concentrations of the
unlabeled test compound (AZD5213). AZD5213 will compete with the radioligand for binding to
the receptor. The amount of bound radioactivity is measured, and the concentration of
AZD5213 that inhibits 50% of the specific binding (IC50) is determined. The Ki is then
calculated using the Cheng-Prusoff equation.

Experimental Protocol:

Materials:

Membranes from cells stably expressing the human H3 receptor.
» Binding buffer (e.g., 50 mM Tris-HCI, pH 7.4).

e Radiolabeled H3R ligand (e.g., [3H]-N-a-methylhistamine).

e AZD5213.

e Non-specific binding control (e.g., 10 uM clobenpropit).

o Glass fiber filters (e.g., GF/B or GF/C).

 Scintillation cocktail and a scintillation counter.

Procedure:

» Reaction Setup:

o In a 96-well plate, add binding buffer, the cell membrane preparation, the radioligand, and
serial dilutions of AZD5213.
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o Total binding wells contain radioligand and membranes only.

o Non-specific binding wells contain radioligand, membranes, and a high concentration of an
unlabeled H3R ligand.

Incubation:

o Incubate the plate for 60-120 minutes at room temperature to allow the binding to reach
equilibrium.

Harvesting:

o Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.
This separates the bound radioligand (trapped on the filter) from the unbound radioligand.

o Wash the filters multiple times with ice-cold binding buffer.

Counting:

o Place the filters into scintillation vials, add scintillation cocktail, and measure the
radioactivity using a scintillation counter.

Data Analysis:

o Calculate specific binding = Total binding - Non-specific binding.

o Plot the percentage of specific binding against the log concentration of AZD5213.

o Fit the data to a one-site competition model to determine the 1C50.

o Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the
concentration of the radioligand and Kd is its dissociation constant.
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Caption: Logical relationship in a competitive binding assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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